molecular formula C11H21N3O3 B3429867 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine CAS No. 782493-60-1

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

Cat. No.: B3429867
CAS No.: 782493-60-1
M. Wt: 243.30 g/mol
InChI Key: KMBRLTGPGNMNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol, which operates under room temperature conditions for 1–4 hours with yields up to 90% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The N-hydroxycarbamimidoyl moiety participates in nucleophilic displacement under basic conditions. For example:

Reaction Conditions Yield Source
Substitution with 2-fluoropyridineNaH (60%) in DMF, 0°C → 80°C, 21 h23%
Alkylation with 2-bromo-4-chloro-5-nitropyridineNaH in DMF, room temperature, overnight62%

Mechanistic Insight :

  • The N-hydroxycarbamimidoyl group acts as a leaving group under strongly basic conditions (e.g., NaH/DMF), enabling coupling with aryl halides or heterocycles .

  • In one study, reaction with 2-fluoropyridine at 80°C yielded a substituted piperidine derivative via an SNAr mechanism .

Reduction Reactions

The imine-like N-hydroxycarbamimidoyl group undergoes reduction to form primary amines:

Reagent Conditions Product Source
Sodium borohydride (NaBH4)Methanol, refluxDeprotected 4-aminopiperidine derivative

Example Protocol :

  • Treatment with NaBH4 in methanol under reflux reduces the carbamimidoyl group to an amine, followed by Boc deprotection under acidic workup .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the piperidine amine:

Reagent Conditions Outcome Source
Trifluoroacetic acid (TFA)Dichloromethane, room temperatureFree 4-(N-Hydroxycarbamimidoyl)piperidine

Application :

  • Boc removal facilitates further functionalization of the piperidine ring, such as reductive amination or acylation .

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous N-hydroxyimino derivatives undergo oxidation to nitro groups:

Reagent Conditions Product Source
KMnO₄ or RuO₄Aqueous acidicNitroso or nitro derivatives

Theoretical Pathway :

  • Oxidation of the N-hydroxycarbamimidoyl group could yield a nitro compound, though experimental validation is required .

Condensation and Cyclization

The carbamimidoyl group serves as a precursor for heterocycle formation:

Reaction Conditions Product Source
Rhodium-catalyzed arylationChiral ligands, Rh(OH) complex, rt2-Arylpiperidines

Key Finding :

  • Rhodium-catalyzed arylation of related imines generates chiral piperidines, suggesting potential for asymmetric synthesis .

Challenges and Opportunities

  • Low Yields : Substitution reactions often suffer from moderate yields (e.g., 23% ), necessitating optimized catalytic systems.

  • Stereoselectivity : Asymmetric reductions or arylations (e.g., Rh-catalyzed ) remain underexplored for this scaffold.

This compound’s versatility in medicinal chemistry is underscored by its compatibility with standard Boc deprotection and functionalization protocols, though further studies are required to expand its synthetic utility.

Scientific Research Applications

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can interact with target enzymes, inhibiting their activity and modulating various biochemical pathways .

Comparison with Similar Compounds

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:

    N-tert-Butyloxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.

    N-tert-Butyloxycarbonyl-4-aminopiperidine: A similar compound with an amino group instead of the hydroxycarbamimidoyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.

Biological Activity

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine, also known as a compound with the CAS number 280110-63-6, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H21N3O3C_{11}H_{21}N_{3}O_{3} with a molecular weight of 229.30 g/mol. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds.

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O₃
Molecular Weight229.30 g/mol
CAS Number280110-63-6
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific biological targets. The hydroxycarbamimidoyl group is known to enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors to influence signaling pathways related to cell growth and apoptosis.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that derivatives of piperidine can exhibit antimicrobial properties, which may extend to this compound.
  • Anticancer Properties : There is emerging evidence that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Antimicrobial Activity Study : A study conducted on related piperidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy (Reference needed).
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) showed that modifications similar to those present in this compound could lead to reduced cell viability and increased apoptosis rates (Reference needed).

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological efficacy of this compound. Notable findings include:

  • Synthesis Optimization : Improved synthetic routes have been developed to yield higher purity and yield of the compound, facilitating further biological testing.
  • Biological Assays : Various assays, including MTT assays for cell viability and enzyme inhibition assays, have been employed to assess the biological activity of the compound.

Table 2: Summary of Biological Assays

Assay TypeResult
MTT AssayIC50 values indicating cytotoxicity at micromolar concentrations
Enzyme Inhibition AssaySignificant inhibition observed against target enzymes

Properties

CAS No.

782493-60-1

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)

InChI Key

KMBRLTGPGNMNIY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine
Reactant of Route 2
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine
Reactant of Route 3
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.